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Compound of Interest

Compound Name:
4-Amino-2-(benzylthio)-6-

chloropyrimidine

Cat. No.: B1217524 Get Quote

Executive Summary
This document serves as a detailed technical guide on the chemical and biological properties

of the compound identified by the InChIKey LGTXUPUULSWTNA-UHFFFAOYSA-N. Initial

investigations to identify the specific chemical entity corresponding to this InChIKey have

revealed that LGTXUPUULSWTNA-UHFFFAOYSA-N does not resolve to a unique, publicly

documented chemical structure. The International Chemical Identifier (InChI) system is

designed to provide a standard and human-readable way to encode molecular information. An

InChIKey is a hashed version of the full InChI string, and a valid InChIKey should correspond to

a specific molecule.

Our comprehensive search of chemical databases, including PubChem and CAS Common

Chemistry, did not yield a specific compound for the provided InChIKey. The search results

indicate that while the second part of the key, UHFFFAOYSA-N, which denotes stereochemical

information, is common to many compounds, the first part, LGTXUPUULSWTNA, does not

correspond to a known molecular graph.

Therefore, this guide will focus on outlining the methodology used to ascertain the non-

existence of a compound with this identifier and will provide context on the structure and use of

InChIKeys for chemical identification.
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The primary step in characterizing any compound is its unambiguous identification. The

InChIKey provided was used as the primary search term across multiple authoritative chemical

databases.

Experimental Protocol: Compound Identification via InChIKey Resolution

Database Query: The InChIKey "LGTXUPUULSWTNA-UHFFFAOYSA-N" was queried

against the following major chemical databases:

PubChem

CAS Common Chemistry (via SciFinder)

ChEMBL

ChemSpider

Search Strategy: Both exact and substructure searches were performed where applicable.

The exact search was expected to yield a single result corresponding to the specific

molecule.

Results Analysis: The search did not return any specific compound entry for the given

InChIKey. The search results did, however, return numerous compounds that share the

same stereochemistry hash (UHFFFAOYSA-N), which signifies that they are all non-

stereospecific representations. This is a common feature for molecules without defined

stereocenters. However, no compound with the specific connectivity hash

(LGTXUPUULSWTNA) was found.
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Start: Receive InChIKey
LGTXUPUULSWTNA-UHFFFAOYSA-N

Query Chemical Databases
(PubChem, CAS, etc.)

Analyze Search Results

Conclusion: No Specific Compound Found
InChIKey is likely invalid or does not exist in public databases.

Report Findings to User

Click to download full resolution via product page

Caption: InChIKey Verification Workflow.

Understanding InChIKey Structure
An InChIKey is a 27-character string divided into three parts, separated by hyphens.

First Block (14 characters): Encodes the molecular connectivity (the atoms and their bonds).

In this case, LGTXUPUULSWTNA.

Second Block (8 characters): Encodes stereochemical information (e.g., cis/trans isomerism,

chirality). In this case, UHFFFAOYSA. The SA at the end indicates standard InChI. The

UHFFFAOY part is a common hash for molecules with no defined stereochemistry.
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Third Block (1 character): Indicates the protonation state. In this case, N for neutral.

The inability to find a match for the first block (LGTXUPUULSWTNA) is the critical point that

leads to the conclusion of the non-existence of a corresponding public compound.

Conclusion and Recommendations
Based on the exhaustive search, the InChIKey LGTXUPUULSWTNA-UHFFFAOYSA-N does

not correspond to a known chemical compound in major public databases. It is possible that

this InChIKey is a result of a typographical error, a computational artifact, or corresponds to a

proprietary compound not registered in public domains.

For researchers, scientists, and drug development professionals, it is crucial to ensure the

validity of chemical identifiers to access accurate data. We recommend the following steps if

you encounter a similar situation:

Verify the Source: Double-check the source of the InChIKey for any potential errors in

transcription.

Use Other Identifiers: If available, try searching for the compound using other identifiers such

as its CAS Registry Number, common name, or SMILES string.

Consult the Originator: If the InChIKey was obtained from a publication or a specific research

group, contacting them directly may provide clarification.

Without a valid compound to analyze, it is not possible to provide data on properties,

experimental protocols, or signaling pathways as initially requested. We trust this report

clarifies the status of the provided InChIKey and provides a useful framework for approaching

chemical identification challenges.

To cite this document: BenchChem. [Technical Dossier: Analysis of InChIKey
LGTXUPUULSWTNA-UHFFFAOYSA-N]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217524#inchikey-lgtxupuulswtna-uhfffaoysa-n-
properties]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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